Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate
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Overview
Description
Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate is an organic compound with a complex structure that includes a carbonate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate typically involves the reaction of 4-(2-phenylpropan-2-yl)phenol with methyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve overall yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonate ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The carbonate ester group can undergo hydrolysis to release active phenolic compounds, which can then interact with biological targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
2-Phenyl-2-propanol: A derivative of cumene with an alcohol functional group.
Uniqueness
Compared to similar compounds, it offers a different set of properties and reactivity patterns, making it valuable for specific research and industrial applications .
Properties
CAS No. |
61962-47-8 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
methyl [4-(2-phenylpropan-2-yl)phenyl] carbonate |
InChI |
InChI=1S/C17H18O3/c1-17(2,13-7-5-4-6-8-13)14-9-11-15(12-10-14)20-16(18)19-3/h4-12H,1-3H3 |
InChI Key |
XEGBYIVOOBROPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)OC |
Origin of Product |
United States |
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